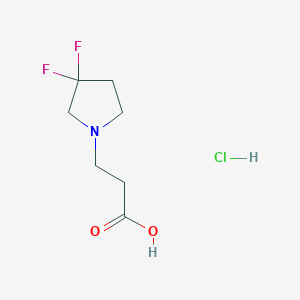

3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Enantioselective Hydrogenation and Halogenation Routes

According to a patented process for pyrrolidine-3-carboxylic acids, a novel enantioselective hydrogenation method can be employed to prepare halogenated pyrrolidine derivatives under moderate conditions with high yield and enantiomeric purity. This method is adaptable to fluorinated analogs, where selective fluorination or difluorination occurs at the 3-position of the pyrrolidine ring.

- The process involves starting from benzyl-protected pyrrolidine intermediates bearing halogenated aryl groups.

- Enantioselective hydrogenation is performed in the presence of chiral catalysts.

- Subsequent deprotection and hydrolysis steps yield the desired pyrrolidine-3-carboxylic acid derivatives.

- The difluoro substituents can be introduced via electrophilic fluorination reagents or through difluorocarbene intermediates.

This approach provides compounds with high enantiomeric excess (>99.9%) and purity (>99%) after filtration and crystallization.

N-Alkylation with Difluorinated Propionic Acid Derivatives

Another synthetic pathway involves the N-alkylation of pyrrolidine with a difluorinated propionic acid derivative or its activated form (e.g., acid chloride or ester), followed by salt formation with hydrochloric acid.

- Starting from 3,3-difluoropyrrolidine or its protected form, the nitrogen is alkylated with a suitable 3-bromopropionic acid derivative.

- The reaction is typically conducted under basic conditions to promote nucleophilic substitution.

- After alkylation, the free acid is isolated and converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

This method is straightforward but requires careful control of reaction conditions to avoid side reactions and to maintain the difluoro substituents intact.

Fluorination of Pyrrolidine Precursors

Direct fluorination methods can also be employed, where pyrrolidine derivatives are subjected to electrophilic fluorination reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce difluoro groups at the 3-position. These methods require:

- Precursor pyrrolidine compounds with appropriate functional groups.

- Controlled reaction temperatures and stoichiometry to prevent over-fluorination or decomposition.

- Subsequent conversion to the propionic acid hydrochloride form via hydrolysis and acidification.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enantioselective hydrogenation | Chiral catalyst, moderate temperature, H2 gas | >90 | High enantiomeric purity (>99.9% ee) |

| N-alkylation | Base (NaOH or K2CO3), alkyl halide, solvent (e.g., dioxane) | 70-85 | Requires inert atmosphere |

| Fluorination | Selectfluor or DAST, low temperature | 60-80 | Sensitive to moisture and heat |

| Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Improves compound stability |

Purification and Characterization

- After synthesis, the product is typically purified by crystallization from methanol or ethanol.

- Filtration and drying under vacuum yield the hydrochloride salt as a white solid with purity >99%.

- Enantiomeric purity is confirmed by chiral HPLC or NMR methods.

- Structural confirmation is done by 2D and 3D NMR, mass spectrometry, and elemental analysis.

Research Findings and Notes

- The enantioselective hydrogenation method offers a cost-effective and scalable route with minimal need for further purification due to high stereoselectivity.

- Fluorination steps require careful optimization to maintain the integrity of the pyrrolidine ring and prevent side reactions.

- The hydrochloride salt form enhances the compound's solubility and stability, which is crucial for pharmaceutical applications.

- No single universal method exists; synthetic routes are often tailored based on available starting materials and desired stereochemistry.

This detailed synthesis overview consolidates data from patent literature and chemical databases, providing a professional and authoritative guide on the preparation of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride. The methods emphasize enantioselective catalysis, controlled fluorination, and salt formation to achieve high-purity pharmaceutical-grade compounds.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Methoxy Groups : The difluoro-pyrrolidine moiety in the target compound introduces strong electronegativity and metabolic resistance compared to 3-(3,4-dimethoxyphenyl)propionic acid, where methoxy groups increase lipophilicity but may undergo demethylation via hepatic enzymes .

- Hydrochloride Salt vs. Free Acid : The hydrochloride salt form (as in the target compound and 3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid·HCl) improves aqueous solubility and crystallinity, critical for formulation, whereas free acids (e.g., 3-(pyridin-3-yl)propionyl derivatives) often require organic solvents for purification .

Metabolic and Pharmacokinetic Insights

Actividad Biológica

3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with difluoromethyl groups and a propionic acid moiety. Its structural formula can be represented as follows:

This unique structure contributes to its biological properties, including its interaction with various biological targets.

Research indicates that 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes. In vitro studies have demonstrated that this compound exhibits a potent inhibitory effect on DPP-IV with an IC50 value of 13 nM, indicating high selectivity and efficacy compared to other compounds in its class .

In Vitro Studies

- DPP-IV Inhibition : The compound's ability to inhibit DPP-IV has been validated through various assays. It was shown to significantly increase levels of incretin hormones, which play a crucial role in glucose homeostasis.

- Cell Viability Assays : In cell culture studies, the compound demonstrated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

In Vivo Studies

Preclinical studies involving animal models have shown that administration of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride leads to:

- Reduced Blood Glucose Levels : The compound effectively lowers blood glucose levels in diabetic models.

- Improved Insulin Sensitivity : Enhanced insulin sensitivity was observed, supporting its potential use as an antidiabetic agent.

Case Studies

A notable case study involved the evaluation of this compound in a type 2 diabetes model. The results indicated that treatment with 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride resulted in:

- Significant Weight Loss : Animals treated with the compound exhibited weight loss compared to controls.

- Enhanced Glycemic Control : Marked improvements in glycemic control were noted over the treatment period.

| Study | Model | Key Findings |

|---|---|---|

| Study A | Diabetic mice | IC50 = 13 nM for DPP-IV inhibition; significant reduction in blood glucose |

| Study B | Cell culture | Minimal cytotoxicity; enhanced incretin levels |

Safety and Toxicology

Toxicological assessments have indicated that 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride possesses a low toxicity profile. Acute toxicity studies demonstrated no adverse effects at doses significantly higher than those required for therapeutic efficacy.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride, and how can reaction efficiency be validated?

Methodological Answer:

Synthesis typically involves coupling 3,3-difluoropyrrolidine with propionic acid derivatives via nucleophilic substitution or amidation. Key steps include:

- Step 1: Activation of the carboxylic acid (e.g., using HATU or EDCI) to form an intermediate acyl chloride or active ester.

- Step 2: Reaction with 3,3-difluoropyrrolidine under inert conditions (argon/nitrogen) at controlled temperatures (0–25°C).

- Validation: Monitor reaction progress via TLC or LC-MS. Quantify yield using HPLC with a calibrated standard. Assess purity via NMR (e.g., absence of residual solvent peaks) and elemental analysis.

Reference: Synthesis protocols for analogous fluorinated pyrrolidine derivatives emphasize inert conditions and spectroscopic validation .

Basic Question: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/19F NMR: Confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and fluorine atoms (split signals due to CF2 groups).

- IR Spectroscopy: Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹, if protonated) and amide C=O stretches (1650–1750 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight ([M+H]+ expected for C7H11F2NO2·HCl).

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm hydrogen bonding patterns.

Reference: Structural validation for fluorinated compounds requires multi-technique corroboration .

Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Mitigation: Avoid inhalation (use N95 masks) and direct skin contact (wash with soap/water for 15 minutes if exposed).

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Reference: Safety protocols for structurally similar hydrochlorides emphasize PPE and controlled storage .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Reaction Pathway Modeling: Use density functional theory (DFT) to simulate transition states and activation energies for reactions (e.g., hydrolysis or nucleophilic attacks).

- Solvent Effects: Apply COSMO-RS models to predict solubility and stability in polar vs. non-polar solvents.

- Machine Learning: Train models on fluorinated compound datasets to predict regioselectivity in functionalization reactions.

Reference: Computational frameworks like ICReDD integrate quantum chemistry for reaction design .

Advanced Question: What strategies are effective in resolving conflicting data regarding the compound's stability under different pH conditions?

Methodological Answer:

- Controlled Stability Studies: Incubate the compound in buffered solutions (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC at timed intervals.

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics.

- Mechanistic Probes: Use LC-MS/MS to identify degradation products (e.g., defluorination or ring-opening byproducts).

Reference: Conflicting stability data for fluorinated analogs are resolved through kinetic and mechanistic studies .

Advanced Question: What methodologies are employed to assess the environmental persistence of fluorinated derivatives like this compound?

Methodological Answer:

- Persistence Testing: Conduct OECD 301F (ready biodegradability) or 307 (soil degradation) assays.

- Mass Spectrometry Imaging: Map spatial distribution in model ecosystems (e.g., Daphnia magna or soil microcosms).

- QSAR Modeling: Predict bioaccumulation potential using quantitative structure-activity relationships.

Reference: Environmental fate studies for perfluorinated compounds prioritize biodegradation assays and QSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.